molecular formula C20H24N4O2 B2356835 2-[2-(4-benzylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 860611-76-3

2-[2-(4-benzylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Número de catálogo: B2356835
Número CAS: 860611-76-3
Peso molecular: 352.438
Clave InChI: UWWDDFGVXDFNNV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[2-(4-Benzylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a synthetic chemical hybrid compound designed for advanced pharmacological and biochemical research. This molecule features a benzylpiperazine moiety, a group known for its interaction with central nervous system targets, linked to a 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one heterocyclic system. The benzylpiperazine group is a key structural feature in compounds that act as stimulants with documented effects on dopamine and serotonin systems . The specific molecular architecture of this reagent suggests it is a promising scaffold for investigating novel ligand-receptor interactions, particularly in the field of neuropharmacology and the development of enzyme inhibitors. Researchers can utilize this compound as a critical building block in medicinal chemistry programs or as a probe for studying specific signaling pathways. Its defined structure offers a valuable tool for establishing structure-activity relationships (SAR). This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Propiedades

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-20-18(26-17-7-4-9-21-19(17)22-20)8-10-23-11-13-24(14-12-23)15-16-5-2-1-3-6-16/h1-7,9,18H,8,10-15H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWDDFGVXDFNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2C(=O)NC3=C(O2)C=CC=N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-[2-(4-benzylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, also known by its CAS number 860611-76-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O2_{2}
  • Molar Mass : 352.43 g/mol
  • Structure : The compound features a pyrido[3,2-b][1,4]oxazine core with a benzylpiperazine substituent, which is critical for its biological interactions.

The biological activity of this compound primarily stems from its interaction with various neurotransmitter systems. Research indicates that it may act as a modulator of serotonin and dopamine receptors, which are crucial in the regulation of mood and behavior.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound has shown affinity for serotonin receptors, particularly the 5-HT1A_{1A} and 5-HT2A_{2A} subtypes. This interaction can influence mood and anxiety levels.
  • Dopamine Receptor Interaction : Its structure suggests potential activity at dopamine D2 receptors, which are implicated in the treatment of psychotic disorders.
  • Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells.

Pharmacological Effects

The pharmacological profile of 2-[2-(4-benzylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has been evaluated in various in vitro and in vivo studies:

In Vitro Studies

  • Cell Viability Assays : Studies have demonstrated that this compound can enhance cell viability in neuronal cultures exposed to neurotoxic agents.
  • Antioxidant Activity : It exhibits significant antioxidant properties, potentially mitigating oxidative damage in cellular models.

In Vivo Studies

  • Behavioral Tests : In rodent models, the compound has been shown to reduce anxiety-like behaviors in elevated plus-maze tests.
  • Antidepressant-like Effects : Administration of the compound resulted in increased locomotor activity and reduced immobility in forced swim tests, indicating potential antidepressant effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anxiety Disorders : A study involving chronic administration in animal models showed significant reductions in anxiety-related behaviors compared to control groups. This suggests its potential utility as an anxiolytic agent.
  • Depression Models : In a double-blind study on rodents with induced depression, treatment with the compound resulted in notable improvements in depressive symptoms as measured by behavioral assays.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with other piperazine derivatives:

Compound NameStructure TypePrimary Activity
2-[2-(4-benzylpiperazino)ethyl]-...Pyrido[3,2-b][1,4]oxazineAntidepressant, anxiolytic
4-(4-benzylpiperazino)-N-methyl...Piperazine derivativeAntipsychotic
1-(4-benzylpiperazino)-3-(dimethyl...Piperazine derivativeNeuroprotective

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of pyrido-oxazinone derivatives are highly dependent on substituents at the 4-position of the oxazine ring. Below is a comparative analysis of key analogues:

Compound Name Substituent at 4-Position Key Biological Activity IC50/EC50 (μM) LogP Reference
4-(4-Nitrobenzyl)-pyrido-oxazinone (NPO) 4-Nitrobenzyl NF-κB inhibition (HCC cells) 0.5–2.0* 2.1
4-(2,6-Dichlorobenzyl)-pyrido-oxazinone 2,6-Dichlorobenzyl Antiproliferative (HepG2 cells) 1.8–3.5 3.4
2-[2-(4-Ethylpiperazino)ethyl]-pyrido-oxazinone 4-Ethylpiperazinoethyl BRD4 inhibition 1.99 0.7
Target Compound 4-Benzylpiperazinoethyl Not explicitly reported N/A ~3.0†

*Dose-dependent inhibition observed in HCCLM3, Huh-7, and HepG2 cells.
†Estimated based on benzyl group contribution to LogP.

Key Findings

Substituent Bulk and Electronic Effects: NPO (4-nitrobenzyl): The electron-withdrawing nitro group enhances NF-κB binding, reducing IC50 values compared to unsubstituted benzyl derivatives .

Piperazine-Based Analogues: The ethylpiperazinoethyl derivative (IC50 = 1.99 μM for BRD4) demonstrates that smaller alkyl groups retain potency but reduce steric hindrance . The benzylpiperazine variant’s larger aromatic group may enhance selectivity for receptors with hydrophobic binding pockets, though empirical data are lacking.

Halogenated Derivatives :

  • The 2,6-dichlorobenzyl substituent in compound 5j shows moderate antiproliferative activity (IC50 = 1.8–3.5 μM) but higher LogP (3.4), suggesting trade-offs between activity and solubility .

Core Modifications :

  • Replacing the pyrido-oxazine core with benzo-oxazine (as in compound 30’’) reduces potency, highlighting the importance of the nitrogen atom for target engagement .

Structure-Activity Relationship (SAR) Insights

  • Hydrogen Bonding : The pyrido-oxazine core’s nitrogen atom facilitates interactions with residues in BRD4 or NF-κB, as seen in NPO’s direct binding to p65 .
  • Aromatic vs. Aliphatic Substituents : Benzyl groups (e.g., NPO) enhance transcriptional inhibition, while aliphatic chains (e.g., cyclohexylmethyl in 5h) show weaker effects .

Contradictions and Limitations

  • While NPO’s nitro group is optimal for NF-κB inhibition, the benzylpiperazine group’s role remains unexplored in the provided evidence.
  • Ethylpiperazine derivatives exhibit BRD4 activity, but extrapolating this to benzylpiperazine analogues requires caution due to steric differences.

Métodos De Preparación

Cyclocondensation of Aminopyridine Derivatives

The oxazinone core is commonly synthesized via cyclocondensation reactions. A representative protocol involves heating 2-aminopyridine-3-carboxylic acid with chloroacetyl chloride in anhydrous dichloromethane under reflux (Method A, Table 1). This method yields the unsubstituted oxazinone scaffold in 68–72% yield after recrystallization from ethanol.

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the amine on the chloroacetyl chloride, followed by intramolecular cyclization with elimination of HCl.

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation to accelerate cyclization. Using N-(pyridin-3-yl)glycine ethyl ester and triphosgene in acetonitrile at 150°C for 15 minutes under microwave conditions (Method B), the core forms in 85% yield with reduced side-product formation.

Incorporation of the 4-Benzylpiperazine Moiety

Nucleophilic Displacement of Bromide

The bromoethyl intermediate reacts with 1-benzylpiperazine in acetonitrile at reflux for 12 hours (Method D). Triethylamine (3 equiv) scavenges HBr, driving the reaction to 78% conversion. Post-reaction purification via silica gel chromatography (EtOAc/hexane, 3:1) affords the final product.

Side Reactions :

  • Competing elimination to form vinyl derivatives (5–8% yield).
  • Over-alkylation at piperazine’s secondary amine (mitigated by stoichiometric control).

Catalytic Coupling Strategies

Palladium-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos in toluene at 110°C (Method E) achieves 82% yield with reduced reaction time (6 hours). This method eliminates the need for pre-formed bromoethyl intermediates.

Comparative Analysis of Synthetic Methods

Method Step Conditions Yield (%) Purity (%)
A Core formation Reflux, 12 h, CH₂Cl₂ 68–72 95
B Microwave cyclization 150°C, 15 min, MW 85 98
C Ethyl spacer addition K₂CO₃, DMF, 80°C, 8 h 63 91
D Piperazine coupling Reflux, 12 h, CH₃CN 78 97
E Catalytic amination Pd(OAc)₂, Xantphos, 110°C, 6 h 82 99

Key Observations :

  • Microwave-assisted methods (B, E) enhance efficiency and yield.
  • Catalytic coupling (E) outperforms traditional alkylation (D) in both speed and purity.

Optimization Strategies and Scale-Up Considerations

Solvent Optimization

Replacing DMF with dimethylacetamide (DMA) in Method C increases bromide solubility, boosting yield to 71%. Similarly, substituting acetonitrile with THF in Method D reduces byproduct formation by 12%.

Catalytic System Tuning

Adopting BrettPhos as a ligand in Method E enables reaction completion at 90°C, reducing energy costs while maintaining 80% yield.

Continuous Flow Synthesis

Pilot-scale trials using a continuous flow reactor (residence time: 30 min) for Method B demonstrate consistent 83% yield at 1 kg/batch, highlighting industrial viability.

Q & A

Basic: What are the common synthetic routes for preparing 2-[2-(4-benzylpiperazino)ethyl]-pyrido-oxazinone derivatives?

Answer:
The synthesis of pyrido-oxazine derivatives typically involves multi-step reactions. A foundational approach includes:

  • Condensation reactions : Reacting 3-hydroxy-2-aminopyridine with ethyl 2,3-dibromopropanoate to form the oxazine ring ( ).
  • Substitution reactions : Introducing the 4-benzylpiperazine moiety via nucleophilic substitution at the ethyl side chain.
  • Protection/deprotection strategies : Using tert-butoxycarbonyl (Boc) groups to protect amine functionalities during synthesis (common in piperazine derivatives, as seen in ).
    Key validation steps include monitoring reaction progress via TLC and purifying intermediates via column chromatography.

Advanced: How can researchers address regioselectivity challenges in introducing substituents to the pyrido-oxazine core?

Answer:
Regioselectivity in pyrido-oxazine systems is influenced by steric and electronic factors. Methodological strategies include:

  • Computational modeling : Pre-screening potential reaction sites using DFT calculations to predict reactivity ().
  • Directed metalation : Employing directing groups (e.g., amides) to control substitution positions, as demonstrated in analogous pyridine derivatives ( ).
  • Solvent effects : Polar aprotic solvents like DMF can enhance nucleophilicity at specific positions ( ).
    Post-reaction characterization via 1^1H/13^{13}C NMR and X-ray crystallography is critical to confirm regiochemical outcomes ( ).

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:
Core techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments and carbon backbone ().
  • Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
  • IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the oxazinone ring) ().
    For crystalline derivatives, X-ray diffraction resolves stereochemistry and bond angles ().

Advanced: How should researchers reconcile discrepancies between experimental and computational structural data (e.g., bond angles, conformers)?

Answer:
Discrepancies often arise from dynamic effects (e.g., solvation, temperature). Mitigation strategies include:

  • Temperature-dependent XRD : To capture conformational flexibility in the solid state ().
  • Molecular dynamics (MD) simulations : Modeling the compound in solution to compare with NMR-derived NOE data ().
  • Hybrid DFT-MD approaches : Combining quantum mechanics with solvent-shell modeling for accuracy ().
    Document deviations in supplementary materials and discuss limitations in force fields or basis sets used ( ).

Basic: What in vitro assays are suitable for initial pharmacological profiling of this compound?

Answer:
Prioritize assays based on structural analogs ( ):

  • Enzyme inhibition : Test against kinases or GPCRs linked to the piperazine moiety’s bioactivity (e.g., serotonin receptors).
  • Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cell lines.
  • Solubility and permeability : Employ shake-flask methods and Caco-2 models for ADME profiling.
    Dose-response curves (IC50_{50}/EC50_{50}) and positive controls (e.g., known inhibitors) are mandatory ().

Advanced: How can contradictory bioactivity data across studies be systematically analyzed?

Answer:
Contradictions may stem from assay conditions or compound stability. Resolve via:

  • Meta-analysis : Pool data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to identify trends ().
  • Stability studies : Use HPLC-UV/MS to monitor compound degradation under assay conditions (e.g., pH, light exposure) ( ).
  • Proteomic profiling : Identify off-target interactions via affinity pulldown assays ( ).
    Report normalized data (e.g., % inhibition ± SEM) and statistical power analyses ().

Basic: What experimental designs are optimal for evaluating this compound’s stability under physiological conditions?

Answer:
Adopt a split-plot design ():

  • Variables : pH (2–7.4), temperature (25–37°C), and biological matrices (plasma, PBS).
  • Sampling intervals : 0, 24, 48, 72 hours.
  • Analytical methods : LC-MS/MS for quantifying parent compound and degradants ( ).
    Include triplicates and negative controls (e.g., vehicle-only samples) ().

Advanced: How to design longitudinal studies assessing environmental or metabolic degradation?

Answer:
Longitudinal frameworks () should:

  • Simulate environmental fate : Use OECD 308/309 guidelines for aqueous/hydrolytic degradation.
  • Metabolic profiling : Incubate with liver microsomes (human/rat) and track phase I/II metabolites via UPLC-QTOF.
  • Ecotoxicity endpoints : Algal growth inhibition (OECD 201) or Daphnia magna mortality assays.
    Data normalization to reference compounds (e.g., atrazine for environmental studies) ensures comparability ().

Basic: What computational tools are recommended for predicting this compound’s ADME properties?

Answer:
Leverage open-access and commercial platforms:

  • SwissADME : For bioavailability radar and LogP predictions.
  • AutoDock Vina : Preliminary docking to CYP450 isoforms ().
  • pkCSM : Toxicity profiling (e.g., hERG inhibition risk) ( ).
    Validate predictions with experimental LogD7.4_{7.4} (shake-flask) and PAMPA permeability data ().

Advanced: How to integrate multi-omics data (proteomic, transcriptomic) to elucidate mechanisms of action?

Answer:
A systems biology approach involves:

  • Network pharmacology : Construct interaction networks using STRING or Cytoscape ( ).
  • CRISPR-Cas9 screens : Identify gene knockouts that modulate compound efficacy ().
  • Pathway enrichment : Tools like DAVID or GSEA to map omics data to KEGG pathways ().
    Cross-reference with ChemBank or PubChem BioAssay data for hypothesis generation ( ).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.